molecular formula C12H19N3O B2977725 2,2-dimethyl-1-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}propan-1-one CAS No. 2320858-18-0

2,2-dimethyl-1-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}propan-1-one

Cat. No.: B2977725
CAS No.: 2320858-18-0
M. Wt: 221.304
InChI Key: ZAUWOBITNHDDHF-UHFFFAOYSA-N
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Description

2,2-dimethyl-1-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}propan-1-one is a synthetic organic compound that features a unique structure combining a pyrazole ring and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-1-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}propan-1-one typically involves multiple steps. One common approach starts with the preparation of the pyrazole ring, followed by the formation of the azetidine ring, and finally, the coupling of these two moieties.

    Preparation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of the Azetidine Ring: The azetidine ring can be formed by cyclization of a suitable precursor, such as a β-amino alcohol, under acidic conditions.

    Coupling of Pyrazole and Azetidine Rings: The final step involves coupling the pyrazole and azetidine rings through a nucleophilic substitution reaction, typically using a base such as sodium hydride in an aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-1-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole or azetidine rings are substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,2-dimethyl-1-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}propan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of novel materials with unique properties, such as polymers and nanomaterials.

    Biological Research: The compound is used in studies to understand its biological activity, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-1-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}propan-1-one involves its interaction with specific molecular targets. The pyrazole ring can interact with enzyme active sites, while the azetidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
  • 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole

Uniqueness

2,2-dimethyl-1-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}propan-1-one is unique due to its combination of a pyrazole ring and an azetidine ring, which provides distinct chemical and biological properties. This combination allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2,2-dimethyl-1-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-12(2,3)11(16)14-7-10(8-14)9-15-6-4-5-13-15/h4-6,10H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUWOBITNHDDHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CC(C1)CN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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